

Comparative Cross-Reactivity Analysis of N-Methyl-1-(thiazol-4-yl)methanamine

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Compound of Interest

Compound Name: *N-Methyl-1-(thiazol-4-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **N-Methyl-1-(thiazol-4-yl)methanamine**, a thiazole derivative with demonstrated therapeutic potential. By objectively comparing its performance against established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals. The following sections detail the compound's interactions with key biological targets, offering insights into its selectivity and potential off-target effects.

Executive Summary

N-Methyl-1-(thiazol-4-yl)methanamine has emerged as a compound of interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide focuses on its cross-reactivity with key enzymes implicated in these therapeutic areas: cyclooxygenases (COX-1 and COX-2), cholinesterases (AChE and BChE), lipoxygenase (LOX), and carbonic anhydrases (CAs). Through a comparative analysis with well-established inhibitors, this document elucidates the selectivity profile of **N-Methyl-1-(thiazol-4-yl)methanamine**, providing a foundation for further investigation and development.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).^[1] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function.

Comparative Analysis of COX Inhibition:

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
N-Methyl-1-(thiazol-4-yl)methanamine	Data not available	0.08 - 0.16 ^[1]	>300 (for related thiazole derivatives) ^[1]
Celecoxib	82 ^[2]	6.8 ^[2]	12 ^[2]
Celecoxib	>100	0.04 ^[3]	>2500
Rofecoxib	>100	0.53	>188
Meloxicam	37 ^[2]	6.1 ^[2]	6.1 ^[2]
Diclofenac	0.076 ^[2]	0.026 ^[2]	2.9 ^[2]

Key Findings:

- **N-Methyl-1-(thiazol-4-yl)methanamine** exhibits potent inhibition of COX-2, with reported IC50 values in the sub-micromolar range.^[1]
- While a specific IC50 value for COX-1 is not available, related thiazole derivatives with methanamine groups have shown high selectivity indices, suggesting preferential inhibition of COX-2.^[1]
- Compared to the selective COX-2 inhibitor Celecoxib, **N-Methyl-1-(thiazol-4-yl)methanamine** demonstrates a comparable or potentially superior selectivity profile.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method for determining COX-1 and COX-2 inhibition is through a whole-blood assay or using purified enzymes.

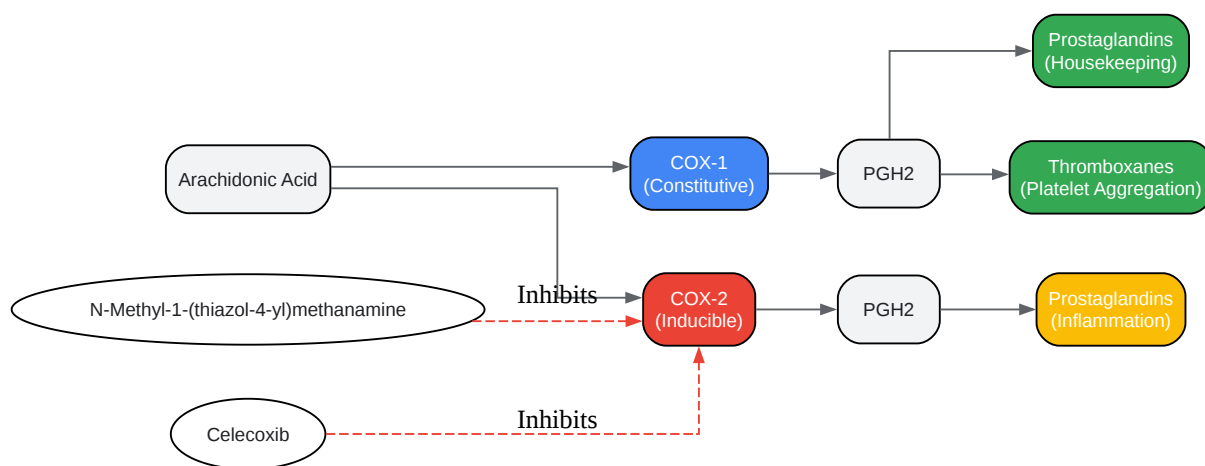
Materials:

- Human whole blood or purified human COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compounds (**(N-Methyl-1-(thiazol-4-yl)methanamine**, Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)
- Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)
- Buffer solution (e.g., Tris-HCl)
- Incubator

Procedure:

- **Enzyme Preparation:** If using purified enzymes, dilute them to the desired concentration in the reaction buffer. For whole-blood assays, heparinized blood is used.
- **Compound Incubation:** Pre-incubate the enzyme or whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
- **Reaction Initiation:** Add arachidonic acid to initiate the enzymatic reaction.
- **Reaction Termination:** After a set incubation period (e.g., 30 minutes), terminate the reaction by adding a stopping reagent (e.g., indomethacin).
- **Product Measurement:** Centrifuge the samples and measure the concentration of PGE2 (for COX-2) or TXB2 (for COX-1) in the supernatant using an EIA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathway:

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Caption: Arachidonic acid metabolism by COX-1 and COX-2.

Neuroprotective Activity: Cholinesterase Inhibition

N-Methyl-1-(thiazol-4-yl)methanamine has been shown to effectively inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The compound displays selectivity for AChE over butyrylcholinesterase (BChE), which may lead to a reduction in peripheral side effects.[1]

Comparative Analysis of Cholinesterase Inhibition:

Compound	AChE IC50 (nM)	BChE IC50 (nM)	Selectivity Index (BChE/AChE)
N-Methyl-1-(thiazol-4-yl)methanamine	Data not available	Data not available	Selective for AChE[1]
Donepezil	6.7[4]	7,138[5]	~1065
Rivastigmine	4.3[4]	Data not available	Moderate selectivity
Tacrine	77[4]	Data not available	No selectivity

Key Findings:

- While specific IC50 values for **N-Methyl-1-(thiazol-4-yl)methanamine** are not available, its demonstrated selectivity for AChE over BChE is a promising characteristic for a neuroprotective agent.[1]
- Donepezil, a standard treatment for Alzheimer's disease, exhibits high selectivity for AChE, providing a benchmark for comparison.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

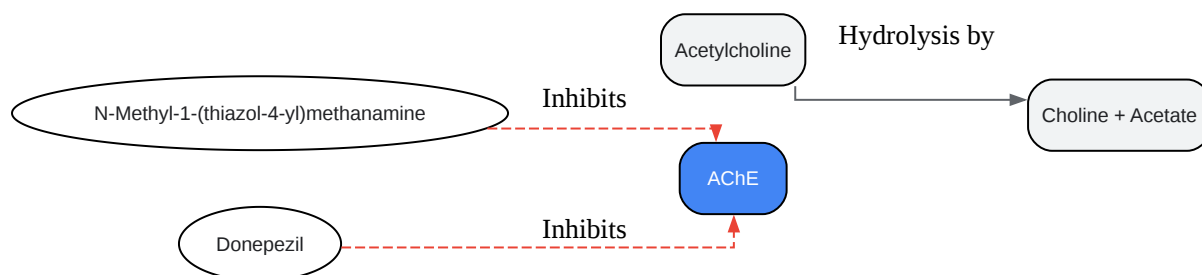
Materials:

- Purified acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI) (substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)
- Test compounds (**N-Methyl-1-(thiazol-4-yl)methanamine**, Donepezil, etc.)
- Phosphate buffer (pH 8.0)
- 96-well microplate reader

Procedure:

- Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test compound or vehicle control.
- Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
- Reaction Initiation: Add the ATCI solution to each well to start the reaction.
- Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway:



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Caption: Inhibition of acetylcholine hydrolysis by AChE inhibitors.

Other Potential Cross-Reactivities

Lipoxygenase (LOX) Inhibition

Dual inhibition of COX and LOX pathways can offer enhanced anti-inflammatory effects. While qualitative data suggests **N-Methyl-1-(thiazol-4-yl)methanamine** may inhibit lipoxygenase, quantitative data is needed for a thorough comparison.

Comparative Analysis of Lipoxygenase Inhibition:

Compound	5-LOX IC50 (μM)
N-Methyl-1-(thiazol-4-yl)methanamine	Data not available
Quercetin	~2[6]

Carbonic Anhydrase (CA) Inhibition

Some thiazole derivatives are known to inhibit carbonic anhydrases. Preliminary studies suggest that **N-Methyl-1-(thiazol-4-yl)methanamine** may also interact with these enzymes.

Comparative Analysis of Carbonic Anhydrase Inhibition:

Compound	CA II IC50 (nM)	CA IX IC50 (nM)
N-Methyl-1-(thiazol-4-yl)methanamine	Data not available	Data not available
Acetazolamide	13[7]	30[7][8][9]

Conclusion

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates a promising cross-reactivity profile, with potent and selective inhibition of COX-2 and evidence of selective acetylcholinesterase inhibition. These characteristics highlight its potential as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. Further quantitative studies are warranted to fully elucidate its inhibitory activity against lipoxygenase and carbonic anhydrases and to establish a more complete understanding of its off-target interaction profile. The experimental protocols and comparative data presented in this guide provide a solid framework for future research in this area.

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